Pentanenitrile, 2,2'-azobis-
Description
Fundamental Role as an Azoinitiator in Mechanistic Studies
AIBN is exceptionally well-suited for mechanistic and kinetic studies of radical reactions, a role it has fulfilled for decades. chemicalbook.comatamanchemicals.com This suitability arises from the clean and predictable nature of its decomposition. chemicalbook.com The thermal decomposition of AIBN follows reliable first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of AIBN itself. uc.eduguidechem.com This rate is largely independent of the solvent used, providing consistent results across different reaction environments. guidechem.com
The decomposition reaction is a key aspect of its utility:
C₈H₁₂N₄ → 2 C₄H₆N• + N₂
Upon heating, typically between 60°C and 72°C, the central azo group (-N=N-) breaks, releasing a molecule of stable nitrogen gas (N₂) and two identical 2-cyano-2-propyl radicals. numberanalytics.comchemicalbook.comatamanchemicals.com This process is thermodynamically favorable due to the large positive entropy change from the release of nitrogen gas and the formation of the relatively stable 2-cyano-2-propyl radicals. chemicalbook.comwikipedia.org
Unlike peroxide initiators, AIBN decomposition does not generally suffer from induced decomposition, where the radicals formed attack the parent initiator molecules. chemicalbook.comatamanchemicals.comatamanchemicals.com This ensures that radicals are generated at a steady, predictable rate, which is crucial for accurate kinetic measurements. chemicalbook.com Researchers can easily monitor the rate of decomposition by measuring the volume of nitrogen gas evolved, allowing for precise calculation of kinetic data. chemicalbook.com These characteristics have established AIBN as the initiator of choice for fundamental studies in free-radical polymerization and other radical-mediated reactions, such as the anti-Markovnikov hydrohalogenation of alkenes and Wohl–Ziegler bromination. chemicalbook.comatamanchemicals.comwikipedia.org
The initiator efficiency (ƒ), which describes the fraction of radicals that successfully initiate a polymerization chain, is a critical parameter in such studies. For AIBN, this value is less than 1, as some radicals are lost to recombination reactions within the solvent cage. uc.edu This efficiency can be influenced by factors such as temperature and monomer concentration. cmu.eduresearchgate.net For example, studies have shown high apparent initiator efficiencies for the polymerization of styrene (B11656) and methyl acrylate (B77674) at 110°C, while lower efficiencies were observed for methyl methacrylate (B99206) under similar conditions. cmu.edu
Data Tables
Table 1: Comparison of Common Radical Initiators This table provides a comparison of AIBN with other frequently used radical initiators, highlighting their differing decomposition temperatures and half-lives at a standard temperature.
| Initiator | Decomposition Temperature (°C) | Half-life (h) at 60°C |
| Pentanenitrile, 2,2'-azobis- (AIBN) | 60-100 | 4.8 |
| Benzoyl Peroxide (BPO) | 70-130 | 7.3 |
| Di-tert-butyl Peroxide (DTBP) | 120-150 | 218 |
| Data sourced from Number Analytics numberanalytics.com |
Table 2: Decomposition Kinetics of AIBN This table outlines the key kinetic parameters associated with the thermal decomposition of AIBN.
| Parameter | Value | Description |
| Decomposition Temperature | 50-70 °C | The typical temperature range for thermal decomposition. chemicalbook.com |
| Activation Energy (Ea) | 129 kJ/mol | The minimum energy required to initiate the decomposition reaction. chemicalbook.com |
| Kinetics | First-Order | The rate of decomposition is dependent on the concentration of AIBN. guidechem.com |
| Primary Products | 2-cyano-2-propyl radicals, Nitrogen (N₂) | The species formed upon homolytic cleavage of the C-N bonds. chemicalbook.com |
| Data sourced from ChemicalBook and Guidechem chemicalbook.comguidechem.com |
Structure
3D Structure
Properties
CAS No. |
22909-93-9 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(1-cyanobutyldiazenyl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-3-5-9(7-11)13-14-10(8-12)6-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
WDHFRWNUJIDVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)N=NC(CCC)C#N |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Pentanenitrile, 2,2 Azobis
Industrial Synthesis Routes for Azoinitiators
The industrial production of azo initiators like Pentanenitrile, 2,2'-azobis- is a significant sector, with the global market for azo polymerization initiators valued at approximately USD 1.2 billion in 2024 and projected to reach USD 2.0 billion by 2034. exactitudeconsultancy.com This growth is driven by the increasing demand for high-performance polymers in plastics, coatings, and adhesives. exactitudeconsultancy.com
The primary industrial route for producing azobisisobutyronitrile (AIBN), a closely related and well-studied azo initiator, involves a two-step process starting from acetone (B3395972) cyanohydrin. wikipedia.org First, a reaction with hydrazine (B178648) yields a substituted dialkylhydrazine. wikipedia.org This intermediate is then oxidized to the final azo compound. wikipedia.org A similar principle is applied to other azo compounds, including 1,1′-azobis(cyclohexanecarbonitrile). wikipedia.org
A common industrial method for producing azo compounds involves the oxidative coupling of aminonitriles using a metal hypochlorite (B82951) in an aqueous medium. google.com However, this method can be less efficient for aminonitriles derived from ketones with higher molecular weights. google.com To address this, process improvements have been developed, such as using phase transfer catalysts like organic quaternary ammoniums, phosphoniums, or macrocyclic polyethers to improve reaction smoothness and yield. google.com
The general structure of azo initiators allows for modifications of the side groups to alter properties like solubility and decomposition temperature, catering to specific polymerization conditions. synazo.de
Table 1: Industrial Production of Azo Initiators
| Starting Material | Key Reaction Steps | Common Oxidizing Agent | Key Process Features |
|---|---|---|---|
| Ketone Cyanohydrins | 1. Reaction with hydrazine to form dialkylhydrazine. 2. Oxidation of the hydrazine to the azo compound. wikipedia.org | Chlorine wikipedia.org | Two-step process. wikipedia.org |
Laboratory-Scale Preparation of Pentanenitrile, 2,2'-azobis-
On a laboratory scale, the synthesis of Pentanenitrile, 2,2'-azobis- and its analogs often mirrors industrial processes but with a focus on precision and control over reaction conditions to achieve high purity for research purposes.
Oxidative Coupling of Aminonitriles
A prevalent laboratory method for synthesizing azo compounds is the oxidative coupling of the corresponding α-aminonitriles. google.com This reaction is a cornerstone in the synthesis of AIBN and its analogs. google.com The process typically involves reacting an aminonitrile with a metal hypohalite. google.com
For instance, the synthesis of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) starts with the reaction of acetone cyanohydrin with ammonia (B1221849) to produce 2-amino-2-methylpropionitrile. google.com This aminonitrile is then subjected to oxidative coupling using a metal hypochlorite. google.com The use of phase transfer catalysts can significantly enhance the reaction's efficiency. google.com
The synthesis of α-aminonitriles themselves is a critical preceding step. The Strecker reaction, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source, is a classic and widely used method for this purpose. mdpi.com More recent developments include organocatalyzed oxidative cross-coupling reactions. mdpi.com
Alternative Synthetic Pathways for AIBN Analogues
While the oxidative coupling of aminonitriles is a dominant route, alternative pathways exist for synthesizing nitriles and, by extension, azo initiators. One such approach involves the dehydration of aldoximes, which can be prepared by condensing aldehydes with hydroxylamine. researchgate.netnih.gov This method offers a cyanide-free route to nitriles. nih.gov
Another strategy involves the direct condensation of carboxylic acids with azobisisobutyronitrile (AIBN) to produce N-isobutyronitrile amides, which showcases the reactivity of the azo compound itself in forming new structures. researchgate.net
For the synthesis of α-aminonitriles, various methods have been explored, including the cyanation of tertiary amines catalyzed by transition metals or through organocatalysis. mdpi.comorganic-chemistry.org These methods provide access to a diverse range of α-aminonitrile precursors for azo compound synthesis. mdpi.com
Table 2: Laboratory Synthesis of Azo Initiator Precursors
| Precursor | Synthetic Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| α-Aminonitriles | Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | mdpi.com |
| α-Aminonitriles | Oxidative Cross-Coupling | Organocatalysts | mdpi.com |
| Nitriles | Dehydration of Aldoximes | Aldoxime Dehydratase (Oxd) | researchgate.netnih.gov |
Purification Techniques for Enhanced Purity of Pentanenitrile, 2,2'-azobis-
The purity of Pentanenitrile, 2,2'-azobis- is paramount for its performance as a radical initiator, as impurities can lead to undesirable side reactions and affect the properties of the resulting polymer. Recrystallization is the most common and effective method for purifying azo compounds. google.comresearchgate.net
The process of recrystallization involves dissolving the crude azo compound in a suitable solvent at an elevated temperature to create a saturated or supersaturated solution. google.comresearchgate.net As the solution cools, the solubility of the azo compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. researchgate.net
For AIBN, methanol (B129727) and ethanol (B145695) are commonly used recrystallization solvents. researchgate.net The process typically involves dissolving the AIBN in the hot solvent, followed by cooling to induce crystallization. researchgate.net The final purity of the product is high, often exceeding 98%. scribd.com
A patent describes a specific method for the recrystallization of azo-type compounds which includes dissolving the compound, an optional pre-cooling step, seeding with crystals, and a final crystallization step. google.com This controlled process can yield crystals with a very low residual solvent content, typically between 0.02 and 0.07% by weight. google.com
Following oxidative coupling synthesis, a treatment with a reducing agent, such as sodium nitrite, can be employed to remove oxidative impurities before the final isolation and purification steps. google.com
Table 3: Purification of Azo Compounds
| Technique | Key Steps | Common Solvents | Achievable Purity/Solvent Content |
|---|---|---|---|
| Recrystallization | Dissolution in hot solvent, cooling, filtration. researchgate.net | Methanol, Ethanol. researchgate.net | >98% purity. scribd.com |
| Controlled Crystallization | Dissolution, optional pre-cooling, seeding, crystallization. google.com | Not specified. | Residual solvent < 0.3%, preferably 0.02-0.07%. google.com |
Decomposition Mechanisms and Kinetics of Pentanenitrile, 2,2 Azobis
Thermal Decomposition Pathways and Mechanistic Insights
The thermal degradation of Pentanenitrile, 2,2'-azobis- is a critical aspect of its application as a radical initiator in various chemical processes, particularly polymerization.
Homolytic Scission Processes of the Azobis Moiety
The primary decomposition pathway for Pentanenitrile, 2,2'-azobis- involves the homolytic cleavage of its carbon-nitrogen bonds. youtube.comchegg.com This process is initiated by heat, typically at temperatures above 40°C, though more commonly conducted between 66°C and 72°C. wikipedia.org The decomposition reaction results in the elimination of a stable nitrogen gas molecule and the formation of two 2-cyano-2-propyl radicals. wikipedia.org
The reaction can be represented as: [(CH₃)₂C(CN)]₂N₂ → 2 (CH₃)₂C(CN)• + N₂
This dissociation is significantly driven by the favorable increase in entropy resulting from the liberation of gaseous nitrogen. wikipedia.org The resulting 2-cyano-2-propyl radical is resonance-stabilized by the adjacent nitrile (-CN) group, which contributes to the relatively low decomposition temperature of the parent molecule. wikipedia.org Theoretical investigations suggest that the decomposition proceeds via a concerted, simultaneous scission of both C-N bonds rather than a stepwise process. researchgate.net
Once formed, these 2-cyano-2-propyl radicals can initiate further reactions, such as free-radical polymerization, by attacking the double bonds of vinyl monomers. chegg.comstackexchange.com In the absence of a substrate, the radicals may undergo self-termination through combination or disproportionation, leading to products like tetramethylsuccinonitrile, isobutyronitrile, and methacrylonitrile. researchgate.netacs.org
Advanced Thermal Analysis Techniques in AIBN Decomposition
A variety of advanced thermal analysis techniques are employed to investigate the complex decomposition of Pentanenitrile, 2,2'-azobis-.
Differential Scanning Calorimetry (DSC) is a primary tool used to study the thermal decomposition under different heating rates (non-isothermal) or at a constant temperature (isothermal). researchgate.netsemanticscholar.orgresearchgate.net It provides data on onset temperature, peak temperature, and the heat of decomposition.
Kinetic Modeling Software , such as Advanced Kinetics and Technology Solutions (AKTS), is used in conjunction with DSC data to calculate kinetic parameters like activation energy and pre-exponential factors using various models, including the Friedman and Ozawa methods. researchgate.netresearchgate.net
Adiabatic Calorimetry , using instruments like the Vent Sizing Package 2 (VSP2), is crucial for studying thermal runaway scenarios. researchgate.netresearchgate.net This technique measures the temperature and pressure changes over time under adiabatic conditions, providing critical data for process safety.
Simultaneous Thermal Analysis (STA) , which combines Thermogravimetric Analysis (TGA) and DSC, provides simultaneous information on mass loss and heat flow, offering a more comprehensive picture of the decomposition process. researchgate.netbohrium.com
Hyphenated Techniques , such as coupling thermal analyzers with Gas Chromatography/Mass Spectrometry (GC/MS), allow for the identification of the gaseous products evolved during decomposition. researchgate.net
Differential Scanning Calorimetry (DSC) Applications
Differential Scanning Calorimetry (DSC) is a key analytical technique for investigating the thermal decomposition of Pentanenitrile, 2,2'-azobis-. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis provides crucial data on the thermal stability and decomposition kinetics of the compound. researchgate.net
By subjecting a sample to a controlled temperature program, DSC can determine the apparent exothermic onset temperature (T₀), the peak exothermic temperature (Tₚ), and the heat of decomposition (ΔH_d). researchgate.net These parameters are vital for assessing the thermal hazards associated with the compound. researchgate.net Studies have shown that the initial decomposition temperature tends to shift to higher values as the heating rate increases. researchgate.net This is because at a faster heating rate, there is less time to transfer the necessary heat to initiate the decomposition at a lower temperature. researchgate.net
Kinetic parameters such as the activation energy (Eₐ) can also be derived from DSC data collected at various heating rates. researchgate.net For Pentanenitrile, 2,2'-azobis-, the activation energy has been reported to be 129.7 kJ/mol. fujifilm.com
Table 1: Thermal Decomposition Parameters for Pentanenitrile, 2,2'-azobis- from DSC Analysis
| Parameter | Value | Conditions |
|---|---|---|
| 10-hour half-life decomposition temp. | 68℃ | in toluene (B28343) |
| Activation Energy (Eₐ) | 129.7 kJ/mol | Not specified |
| Frequency Factor (ln A) | 34.83 | Not specified |
| Melting Point | 48-52℃ | Not specified |
This table presents compiled data from various sources. fujifilm.comsigmaaldrich.com
Thermogravimetric Analysis (TGA) for Decomposition Monitoring
Thermogravimetric Analysis (TGA) is another valuable technique for monitoring the thermal decomposition of Pentanenitrile, 2,2'-azobis-. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
When Pentanenitrile, 2,2'-azobis- decomposes, it releases nitrogen gas, which results in a measurable mass loss. TGA can precisely track this mass loss, providing information about the temperature range over which decomposition occurs and the different stages of the process. For instance, studies on the related azo compound 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN) have shown that exposure to environmental factors like UV radiation can lower the decomposition temperature and increase the mass loss during the main decomposition stage, as observed by TGA. nih.gov This highlights the utility of TGA in assessing the stability of azo initiators under various conditions.
Photochemical Decomposition and Photoinitiation Mechanisms of Pentanenitrile, 2,2'-azobis-
In addition to thermal methods, the decomposition of Pentanenitrile, 2,2'-azobis- can be initiated by photochemical means, typically through exposure to ultraviolet (UV) radiation. This process is fundamental to its use as a photoinitiator in various chemical reactions.
Radical Generation via UV Irradiation
The azo group (–N=N–) in the structure of Pentanenitrile, 2,2'-azobis- acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. Upon absorbing a photon of sufficient energy, the molecule is promoted to an excited state. This excited molecule can then undergo the cleavage of the C-N bonds, similar to the thermal process, to generate a molecule of nitrogen gas and two 1-cyano-1-methylpropyl radicals.
The generation of radicals via UV irradiation is a key step in photoinitiation. These highly reactive radical species can then proceed to initiate subsequent reactions, such as polymerization, by attacking monomer units. The rate of radical generation can be controlled by modulating the intensity of the UV light source. nih.gov Studies on similar azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), have utilized photolysis to generate alkylperoxyl radicals for various research applications. nih.gov
Photoinitiation Quantum Yields and Efficiency Studies
The efficiency of the photochemical decomposition process is quantified by the photoinitiation quantum yield (Φ). The quantum yield represents the number of initiating radicals produced per photon absorbed. This parameter is crucial for understanding and optimizing photochemical processes.
Spectroscopic Investigations of Photodecomposition (e.g., UV-Vis Spectroscopy)
Spectroscopic techniques are essential for investigating the photodecomposition of Pentanenitrile, 2,2'-azobis-. UV-Visible (UV-Vis) spectroscopy is particularly well-suited for this purpose.
The azo group in the molecule has a characteristic electronic absorption band in the UV region. As the compound decomposes upon exposure to UV light, the concentration of the azo compound decreases, leading to a corresponding decrease in the absorbance at this specific wavelength. By monitoring this change in absorbance over time, the rate of photodecomposition can be accurately determined using the Beer-Lambert law. This method provides a powerful tool for conducting kinetic studies of the photochemical reaction under various conditions.
Radical Species Generation and Spectroscopic Characterization from Pentanenitrile, 2,2 Azobis
Nature and Reactivity of Cyanoisopropyl Radicals Derived from AIBN
The primary characteristic of AIBN is its decomposition upon heating (typically above 40 °C) or photolysis, which eliminates a molecule of nitrogen gas to form two 2-cyano-2-propyl radicals (also referred to as cyanoisopropyl radicals). chemicalbook.comwikipedia.org This decomposition is driven forward by the significant increase in entropy from the release of gaseous nitrogen. chemicalbook.com The reaction has a Gibbs free energy of activation (ΔG‡) of 131 kJ/mol. chemicalbook.com
The resulting 2-cyano-2-propyl radical is a carbon-centered radical stabilized by the adjacent electron-withdrawing cyano (-CN) group. chemicalbook.com These radicals are the primary initiators for various chemical transformations, including free-radical polymerizations. chemicalbook.comwikipedia.org For instance, when AIBN is added to a mixture of styrene (B11656) and maleic anhydride (B1165640) in toluene (B28343) and heated, the generated 2-cyano-2-propyl radicals initiate the formation of the copolymer. chemicalbook.comwikipedia.org
The reactivity of the 2-cyano-2-propyl radical is diverse. It can abstract a hydrogen atom from other molecules, such as tributyltin hydride, to generate a new radical species (a tributyltin radical in this case), which can then participate in further reactions. chemicalbook.comwikipedia.org
Under aerobic conditions, the initially formed 2-cyano-2-propyl radical can react rapidly with dissolved oxygen to generate a 2-cyano-2-propylperoxyl radical (ROO•). chemicalbook.comnih.gov These tertiary peroxyl radicals can then undergo disproportionation to form a new, more potent oxidant: the 2-cyano-2-propoxy radical (an alkoxy radical). pharxmonconsulting.comnih.gov Alkoxy radicals like the 2-cyano-2-propoxy radical exhibit significantly higher reactivity compared to their peroxyl counterparts, with reaction rates that can be 10,000 to 100,000 times faster with organic substrates. pharxmonconsulting.com
The decomposition of AIBN and the subsequent reactions of the generated radicals can be summarized in the following table.
| Step | Reaction | Radical Species Involved | Conditions |
| Initiation | [(CH₃)₂C(CN)]₂N₂ → 2 (CH₃)₂C(CN)• + N₂ | 2-cyano-2-propyl radical | Heat (>40°C) or UV light chemicalbook.comwikipedia.org |
| Reaction with Oxygen | (CH₃)₂C(CN)• + O₂ → (CH₃)₂C(CN)OO• | 2-cyano-2-propylperoxyl radical | Aerobic chemicalbook.comnih.gov |
| Disproportionation | 2 (CH₃)₂C(CN)OO• → 2 (CH₃)₂C(CN)O• + O₂ | 2-cyano-2-propoxy radical | Aerobic pharxmonconsulting.com |
| Hydrogen Abstraction | (CH₃)₂C(CN)• + R-H → (CH₃)₂C(CN)H + R• | 2-cyano-2-propyl radical | General reactivity chemicalbook.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. wikipedia.orgscielo.org It is an indispensable tool for studying the radical chemistry of AIBN decomposition. chemicalbook.com By applying a magnetic field, the degeneracy of the electron spin states is lifted, and the absorption of microwave energy at a specific resonance condition is measured. scielo.org The resulting EPR spectrum provides information about the structure and environment of the radical. u-tokyo.ac.jp In-situ studies using specialized EPR resonators allow for the simultaneous heating of an AIBN solution and the measurement of the radicals as they are formed. chemicalbook.comresearchgate.net
Many of the radical species generated from AIBN, such as the 2-cyano-2-propyl radical, are highly reactive and have very short half-lives, making their direct detection by conventional EPR challenging. wikipedia.org To overcome this, the technique of spin trapping is employed. wikipedia.orgscience.gov This method involves adding a "spin trap" compound to the reaction mixture. The spin trap is a molecule that reacts with the transient radical to form a much more stable and persistent radical adduct. wikipedia.orgresearchgate.net This stable adduct accumulates to a concentration that is readily detectable by EPR. wikipedia.org
Commonly used spin traps include nitrones like α-phenyl N-tertiary-butyl nitrone (PBN) and 5,5-dimethyl-pyrroline N-oxide (DMPO). wikipedia.org For example, the thermal decomposition of AIBN in the presence of PBN generates the 2-cyano-2-propyl radical, which is then "trapped" by PBN to form a persistent aminoxyl radical adduct (PBN•-CP) that can be easily detected by EPR spectroscopy. researchgate.net
The EPR spectrum of the spin adduct is characteristic of the trapped radical. The hyperfine coupling constants (HFCCs), which describe the interaction of the unpaired electron with nearby magnetic nuclei, are particularly informative. nih.govscielo.org These constants can help identify the original transient radical. For example, when the photolysis of AIBN is carried out in the presence of the spin trap 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), a peroxyl radical adduct is formed with distinct HFCC values. nih.gov
Table of Hyperfine Coupling Constants (HFCCs) for the CYPMPO Adduct of AIBN-Derived Peroxyl Radical nih.gov
| Nucleus | Hyperfine Coupling Constant (mT) |
|---|---|
| H | 1.11 |
| N | 1.33 |
| P | 4.68 |
Note: Values were estimated in a mixed solvent of phosphate buffer and acetonitrile and assigned to the ROO• adduct of CYPMPO, where R is -C(CH₃)₂-CN. nih.gov
EPR spectroscopy can also be used to determine the concentration of radical species, a process known as quantitative EPR. nih.gov The fundamental principle is that the area under the EPR absorption curve is proportional to the number of unpaired spins in the sample. scielo.orgnih.gov However, direct quantification is challenging because the signal intensity is sensitive to numerous instrumental and sample parameters. nih.gov
To achieve accurate quantification, a standard sample with a known concentration of a stable radical (like a nitroxide) is used for comparison. nih.gov The procedure involves measuring the EPR spectrum of the unknown sample and the standard sample under identical conditions. nih.gov This includes using the same sample tubes, sample volume, solvent, and instrument settings. nih.gov By comparing the integrated signal intensity of the unknown sample to that of the standard, the concentration of the radical species can be calculated. nih.gov For improved accuracy and to account for daily variations in instrument performance, the standard sample should be measured just before or after the experimental sample. nih.gov
Theoretical and Computational Studies of AIBN Radical Formation (e.g., DFT)
Theoretical and computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the mechanisms and energetics of radical formation from AIBN. researchgate.netrsc.org These studies complement experimental findings by elucidating reaction pathways, transition states, and the properties of transient species that are difficult to observe directly.
Computational investigations into the thermal decomposition of AIBN have systematically studied various possible dissociation pathways. researchgate.net Using methods like DFT with the B3LYP functional and a 6-311G* basis set, researchers have optimized the geometries of the reactant, intermediates, and products. researchgate.net These calculations have confirmed that the concerted two-bond dissociation of the C-N bonds, yielding two 2-cyano-2-propyl radicals and a nitrogen molecule, is a much more favorable pathway than a stepwise, one-bond dissociation process. researchgate.net The stability of the resulting radicals and the nitrogen molecule contributes to the favorability of this concerted mechanism. researchgate.net
DFT has also been employed to study the subsequent reactions of AIBN-derived radicals. For example, computational studies on the AIBN-initiated aerobic oxidative cleavage of alkenes have shown that the reaction is initiated by the peroxyl radical, not the initial isobutyronitrile radical. rsc.org These high-level calculations can determine the energy barriers for proposed reaction mechanisms, helping to rule out pathways that are too high in energy to be feasible under the experimental conditions. researchgate.netrsc.org
Applications of Pentanenitrile, 2,2 Azobis in Polymer Science and Engineering
Free Radical Polymerization Initiation by AIBN
AIBN is a quintessential initiator for conventional free radical polymerization, a major industrial process for producing high molecular weight polymers. numberanalytics.com The process begins when the 2-cyanoprop-2-yl radicals, generated from AIBN decomposition, react with a monomer molecule, breaking its π-bond and forming a new, larger radical. libretexts.org This new radical then propagates the reaction by adding to successive monomer units, rapidly forming a long polymer chain. libretexts.org
Monomer Reactivity and Polymerization Kinetics in AIBN-Initiated Systems
The kinetics of AIBN-initiated polymerization are well-studied and demonstrate a clear dependence on initiator concentration. Research on the homogeneous reverse atom transfer radical polymerization (ATRP) of various monomers using an AIBN-based initiating system shows that the rate of polymerization increases significantly with a higher concentration of AIBN. cmu.edu This is because a greater concentration of the initiator generates more radicals, leading to a faster consumption of the monomer. cmu.edu
For instance, in the polymerization of styrene (B11656) and methyl acrylate (B77674), kinetic studies show a first-order relationship with respect to the monomer, which indicates a constant concentration of growing radical chains during the reaction. cmu.edu The efficiency of the initiation can, however, be influenced by factors such as temperature and the specific monomer being polymerized. cmu.edu
Table 1: Effect of AIBN Concentration on Polymerization Rate in Homogeneous Reverse ATRP
| Monomer | [AIBN]₀/[CuBr₂/2dNbipy]₀ Ratio | Observation | Reference |
| Styrene | Increased Ratio | Increased rate of polymerization. | cmu.edu |
| Methyl Acrylate | Increased Ratio | Increased rate of polymerization. Nonlinear kinetics observed at ratios > 0.5 due to termination reactions. | cmu.edu |
| Methyl Methacrylate (B99206) | Increased Ratio | Decreased apparent initiation efficiency and increased polydispersity. | cmu.edu |
Synthesis of Homopolymers and Copolymers with AIBN Initiators
AIBN is a versatile initiator used to synthesize a wide array of both homopolymers and copolymers. numberanalytics.comyoutube.com A homopolymer consists of repeating units of a single type of monomer, while a copolymer is formed from two or more different monomers. youtube.com The radicals generated by AIBN can initiate the polymerization of numerous vinyl monomers, including styrenes, acrylates, and methacrylates. atamanchemicals.com
Notable examples include:
Polystyrene: AIBN is a typical initiator for the radical polymerization of styrene. libretexts.org
Poly(methyl methacrylate) (PMMA): This common polymer is frequently synthesized using AIBN. numberanalytics.com
Styrene-Maleic Anhydride (B1165640) Copolymer: When a mixture of styrene and maleic anhydride is heated in the presence of AIBN, a copolymer is formed. wikipedia.orgchemicalbook.com
Styrene and DMAEMA Copolymers: AIBN has been used as the initiator for the synthesis of copolymers of styrene and 2-(dimethylamino)ethyl methacrylate (DMAEMA). researchgate.net
Controlled Radical Polymerization (CRP) Methodologies Utilizing Pentanenitrile, 2,2'-azobis-
While conventional free radical polymerization offers limited control over polymer architecture, molecular weight, and polydispersity, controlled radical polymerization (CRP) techniques have been developed to produce well-defined polymers. cmu.edu AIBN plays a crucial role as a conventional initiator in several of these advanced methodologies.
Role of AIBN in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) is a prominent CRP technique that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. nih.govboronmolecular.com The process involves adding a specific RAFT agent, or chain transfer agent (CTA), to a conventional free-radical polymerization mixture. boronmolecular.com
AIBN is commonly used as the thermal initiator in RAFT polymerizations. boronmolecular.com Its function is to generate the initial radicals, which then react with monomer units. researchgate.net These growing chains react with the RAFT agent, initiating a reversible chain transfer process that allows for controlled chain growth. researchgate.net While monomers grow from radicals generated by both the AIBN initiator and the RAFT agent, the amount of initiator is typically kept low to maximize the number of "living" polymer chains controlled by the RAFT agent. researchgate.net A common ratio of initiator to CTA is around 0.1 to minimize the formation of dead chains initiated by AIBN radicals. researchgate.net
Nitroxide-Mediated Polymerization (NMP) with AIBN as a Co-initiator
Nitroxide-Mediated Polymerization (NMP) is another major CRP method that relies on the reversible termination of growing polymer chains by stable nitroxide radicals. This establishes an equilibrium between active, propagating chains and dormant species. cmu.edu
AIBN can be used as an initiator in NMP systems. For example, studies have investigated the polymerization kinetics of styrene and n-butyl acrylate in the presence of the nitroxide moderator N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (DEPN), with AIBN acting as the initiator. cmu.edu In such systems, AIBN initiates the polymerization, and the nitroxide reversibly caps (B75204) the growing polymer chains, allowing for controlled polymerization. cmu.edu Unlike some other CRP methods, NMP can avoid the use of metal catalysts that might be undesirable in certain applications. researchgate.net
Cross-linking Reactions Initiated by Pentanenitrile, 2,2'-azobis-
Beyond linear polymer synthesis, AIBN is also employed to initiate cross-linking reactions, which form networks of interconnected polymer chains, transforming liquid polymers into solid materials. rsc.orgrsc.org
AIBN has been successfully used as a metal-free, free-radical initiator for the thermal curing of silicone polymers like polymethylhydrosiloxane (B1170920) (PMHS) and polymethylvinylsiloxane (PMVS). rsc.orgrsc.org The curing reactions are typically performed at temperatures between 80–120 °C. rsc.orgrsc.org
For PMHS , the AIBN-initiated reaction leads to the formation of Si–O–Si and Si–Si cross-links. rsc.orgrsc.org
For PMVS , cross-linking occurs through the formation of C–C bonds via “methyl–vinyl” and “vinyl–vinyl” mechanisms. rsc.orgrsc.org
While AIBN is effective, it is sometimes considered a less potent choice for abstracting hydrogen atoms from existing polymer backbones compared to oxygen-centered radicals from organic peroxides, due to the high stability of its resulting 2-cyanoprop-2-yl radical. researchgate.net Nevertheless, it is used as an initiator in the synthesis of highly cross-linked polymers, such as poly(divinylbenzene). echemi.com
Table 2: AIBN-Initiated Curing of Polysiloxanes
| Polymer | Temperature (°C) | AIBN Concentration (wt%) | Curing Time (τcuring) | Observation | Reference |
| PMHS | 80 | 9 | 10 h | Complete Curing | rsc.org |
| PMHS | 100 | 3 | 1.5 h | Complete Curing | rsc.org |
| PMHS | 120 | 1.5 | 0.5 h | Complete Curing | rsc.org |
| PMVS | 80 | 9 | 10 h | Complete Curing | rsc.org |
| PMVS | 100 | 3 | 1 h | Complete Curing | rsc.org |
| PMVS | 120 | 1.5 | 0.5 h | Complete Curing | rsc.org |
Mechanisms of Polymer Cross-linking Induced by Initiator Radicals
The cross-linking of polymers is a critical process that transforms linear polymer chains into a three-dimensional network, significantly altering the material's mechanical, thermal, and chemical properties. While Pentanenitrile, 2,2'-azobis- initiates the radical reactions necessary for polymerization, the subsequent cross-linking primarily occurs through mechanisms involving the polymer radicals themselves, rather than direct action of the initiator radicals. chempoint.com
Upon thermal decomposition, an azo initiator like Pentanenitrile, 2,2'-azobis- generates two carbon-centered radicals and a molecule of nitrogen gas. chempoint.comfujifilm.com These primary radicals then attack monomer units, initiating the growth of polymer chains. The cross-linking of these chains into a network is generally understood to proceed via two principal pathways:
Chain Transfer to Polymer: A growing polymer chain radical can abstract an atom (typically hydrogen) from the backbone of another, already-formed polymer chain. open.eduyoutube.com This event terminates the original radical chain but creates a new radical site on the backbone of the second polymer. This new mid-chain radical can then initiate further polymerization, leading to the formation of a branch. When this process repeats, multiple branches can connect different polymer chains, resulting in a cross-linked network. open.edu
Termination by Combination: In radical polymerization, termination occurs when two radical species react to form a stable, non-radical product. youtube.com One method of termination is combination, where the radical ends of two growing polymer chains directly couple to form a single, longer polymer chain. wikipedia.orglibretexts.org If the two combining radical chains are separate molecules, this process forms a direct covalent bond between them, acting as a cross-link. This mechanism is significant in the polymerization of monomers like styrene. open.edulibretexts.org Another termination mechanism, disproportionation, involves the transfer of a hydrogen atom from one radical chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end) and does not inherently form a cross-link. wikipedia.orglibretexts.org
A key advantage of azo initiators like Pentanenitrile, 2,2'-azobis- over peroxide-based initiators is that the resulting carbon-centered radicals are less prone to abstracting hydrogen from growing polymer chains. chempoint.com This characteristic leads to a reduction in undesired branching, offering greater control over the final polymer architecture and allowing for the production of specialty polymers with well-defined molecular weights. chempoint.com
Application in Polymer Network Formation and Material Curing
The controlled decomposition kinetics of Pentanenitrile, 2,2'-azobis- makes it a highly effective initiator for applications requiring the formation of polymer networks and the curing of materials. Curing is the process by which a polymeric material is toughened or hardened, often through the formation of cross-links.
The decomposition of azo initiators follows predictable first-order kinetics, meaning the rate of radical formation is constant at a given temperature and is largely unaffected by the solvent system, pH, or the presence of metal salts. chempoint.comfujifilm.comresearchgate.net This reliability allows for precise control over the polymerization and curing process, which is essential for achieving desired material properties. Pentanenitrile, 2,2'-azobis- is frequently used for the (co)polymerization of various monomers, including styrene, vinyl chloride, and (meth)acrylates. youtube.com
A more direct approach to forming cross-linked networks involves the use of multifunctional initiators. By designing an initiator molecule with multiple azo groups, the decomposition process can generate a multi-radical species that initiates the growth of several polymer chains from a single core, leading to the formation of star polymers or highly structured polymer networks. google.com This method provides a direct pathway to creating cross-linked architectures from the very beginning of the polymerization process.
The table below summarizes key properties of Pentanenitrile, 2,2'-azobis-, which are relevant to its application in polymer network formation.
| Property | Value/Information | Reference(s) |
| Synonyms | 2,2'-Azobis(2-methylbutyronitrile) (B80015), AMBN, V-59 | sigmaaldrich.comfujifilm.com |
| CAS Number | 13472-08-7 | fujifilm.com |
| Molecular Formula | C₁₀H₁₆N₄ | fujifilm.com |
| Molecular Weight | 192.26 g/mol | fujifilm.com |
| Appearance | White powder/solid | nih.gov |
| 10-hour Half-life Temp. | 68°C (in toluene) | fujifilm.com |
| Solubility | Oil-soluble; very slightly soluble in water; very soluble in toluene (B28343) and methanol (B129727) | fujifilm.com |
Table 1: Properties of Pentanenitrile, 2,2'-azobis-.
Specific Examples in Polysiloxane and Resist Systems
Polysiloxane Systems
A notable application of azo initiators is in the metal-free thermal curing of silicone polymers. Specifically, an azo initiator has been successfully used to induce cross-linking in polymethylhydrosiloxane (PMHS) and polymethylvinylsiloxane (PMVS). This process, which can be carried out at temperatures between 80-120°C, offers an alternative to traditional metal-catalyzed curing methods.
The cross-linking mechanisms are distinct for each type of polysiloxane:
For polymethylhydrosiloxane (PMHS) , the radicals generated by the azo initiator promote reactions with the Si-H groups, leading to the formation of both Si-O-Si and Si-Si cross-links.
For polymethylvinylsiloxane (PMVS) , curing proceeds through the creation of stable C-C bonds via "methyl-vinyl" and "vinyl-vinyl" coupling mechanisms.
These findings demonstrate the versatility of azo initiators in creating cross-linked networks in inorganic-organic hybrid polymer systems.
Resist Systems
Resist systems are critical materials in microlithography for the fabrication of integrated circuits and other microdevices. These materials are formulated to change their solubility in a developer solution upon exposure to light (photoresists) or an electron beam (e-beam resists). While polymers made using azo initiators, such as poly(methyl methacrylate) (PMMA), are used in resist applications, extensive searches of the scientific literature did not yield specific examples detailing the use of Pentanenitrile, 2,2'-azobis- as a component in the formulation of resist systems. chempoint.com
Advanced Applications of Pentanenitrile, 2,2 Azobis in Organic Synthesis
Radical Addition Reactions in the Presence of AIBN
AIBN is a key reagent for initiating radical addition reactions to unsaturated systems like alkenes and alkynes. atamanchemicals.comechemi.com The process begins with the thermal decomposition of AIBN to produce 2-cyano-2-propyl radicals. wikipedia.org These initiator radicals can then abstract an atom (e.g., a hydrogen or halogen) from a suitable precursor to generate a new radical species, which then propagates a chain reaction by adding across a multiple bond. wikipedia.orgechemi.com
A classic example is the anti-Markovnikov hydrohalogenation of alkenes. wikipedia.orgechemi.com In the presence of AIBN and hydrogen bromide (HBr), the initiator radical abstracts a hydrogen atom from HBr to form a bromine radical (Br•). echemi.com This bromine radical then adds to the alkene at the less substituted carbon, leading to the formation of a more stable (e.g., secondary or tertiary) carbon-centered radical. masterorganicchemistry.com This intermediate radical subsequently abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov addition product and regenerate the bromine radical, thus continuing the chain process. masterorganicchemistry.com
AIBN-initiated radical additions are not limited to hydrohalogenation. They have been successfully employed in the addition of a variety of other reagents. For instance, the addition of ethyl phosphinate to alkenes and alkynes under thermal conditions with AIBN as the initiator provides a valuable method for forming carbon-phosphorus bonds, yielding H-phosphinates in good yields. organic-chemistry.org These reactions exhibit good functional group tolerance. organic-chemistry.org
Table 1: Examples of AIBN-Initiated Radical Addition Reactions
| Substrate Type | Reagent | Initiator | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Alkene | HBr | AIBN | Alkyl Bromide | Anti-Markovnikov Selectivity | wikipedia.org, echemi.com, masterorganicchemistry.com |
| Alkene/Alkyne | Ethyl Phosphinate | AIBN | H-Phosphinate | C-P Bond Formation | organic-chemistry.org |
| Alkene | Tributyltin Hydride (Bu3SnH) | AIBN | Alkane (from Alkyl Halide) | Dehalogenation | libretexts.org |
Cyanoalkylation and Cyanation Methodologies Utilizing AIBN as a Radical Source
AIBN is not just an initiator but can also serve as a source of a cyanoalkyl radical (the 2-cyano-2-propyl radical) or as a cyanide source in various transformations. researchgate.net This dual reactivity has led to the development of novel cyanoalkylation and cyanation methodologies.
In cyanoalkylation reactions , the 2-cyano-2-propyl radical generated from AIBN decomposition can add directly to unsaturated bonds or participate in cascade reactions. researchgate.net For example, three-component radical cascade reactions involving quinoxalin-2(1H)-ones, vinylarenes, and AIBN have been developed to synthesize cyanoalkylated quinoxalin-2(1H)-ones. researchgate.net Similarly, AIBN has been used for the regioselective C-H cyanoalkylation of 8-aminoquinoline (B160924) derivatives. researchgate.net
AIBN can also function as a cyanation agent , providing the cyanide (-CN) group. researchgate.net Metal-free aerobic oxidative cyanation of tertiary amines to form α-aminonitriles has been achieved using AIBN as the organic-cyanide source. researchgate.netacs.org In another approach, the electrochemical α-cyanation of both tertiary and secondary amines has been developed using AIBN as an inexpensive cyanide reagent. rsc.org Furthermore, AIBN has been shown to act as a convenient electrophilic cyanation reagent for the transformation of aryllithium compounds (ArLi) into aryl nitriles (ArCN) under mild conditions. nih.gov
Table 2: Cyanation and Cyanoalkylation Reactions Utilizing AIBN
| Reaction Type | Substrate | AIBN Role | Key Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Cyanation | Tertiary Amines | Cyanide Source | Aerobic, Metal-Free | α-Aminonitriles | researchgate.net, acs.org |
| Cyanation | Aryllithiums | Electrophilic Cyanide Source | Mild Conditions | Aryl Nitriles | nih.gov |
| Cyanoalkylation | Quinoxalin-2(1H)-ones, Vinylarenes | Cyanoalkyl Radical Source | Three-component Cascade | Cyanoalkylated Quinoxalin-2(1H)-ones | researchgate.net |
| Cyanation | Terminal Alkynes | Cyanide Source | Cu-catalyzed | Aryl Nitriles | researchgate.net |
Construction of Complex Molecular Architectures via AIBN-Mediated Radical Cyclizations
Radical cyclization reactions are powerful tools for constructing cyclic and polycyclic molecules, often with high regio- and stereoselectivity. asianpubs.org AIBN, in conjunction with a radical mediator like tributyltin hydride (Bu3SnH), is frequently used to initiate these complex transformations. libretexts.orgasianpubs.org The process typically involves the AIBN-initiated formation of a radical from an acyclic precursor, which then undergoes an intramolecular addition to a multiple bond to form a ring. asianpubs.org
These cyclizations are particularly effective for the formation of five- and six-membered rings. asianpubs.org For instance, a protocol for the cyclization of 6-bromo-hepta-1,5-dien-4-ol derivatives using Bu3SnH and AIBN provides an efficient route to hydroxyl-substituted cyclohexene (B86901) fused carbocycles. asianpubs.org The reaction proceeds via the formation of a carbon-centered radical which then undergoes a 6-endo-trig vinyl cyclization. asianpubs.org
AIBN-initiated radical cascades have also been employed in the synthesis of more complex polycyclic systems. researchgate.net A notable example is the development of a radical addition/cyano insertion/homolytic aromatic substitution cascade initiated by the thermal decomposition of azo compounds like AIBN to access polycyclic phenanthridine (B189435) derivatives. researchgate.net These methods showcase the ability of radical chemistry to rapidly build molecular complexity from relatively simple starting materials. researchgate.net
Table 3: AIBN-Mediated Radical Cyclization for Complex Molecule Synthesis
| Starting Material Type | Key Reagents | Ring(s) Formed | Product Architecture | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Unsaturated Alkyl Halide | Bu3SnH, AIBN | Carbocycle/Heterocycle | Fused or Bridged Rings | High Regio- and Stereoselectivity | asianpubs.org, libretexts.org |
| 1,n-enynes | AIBN, H2O, Cu-promoted | Multiple Rings | Dihydrophenanthridinediones, Fluorenes | [2+2+2] Annulation | researchgate.net |
| Methacryloyl benzamides, Perfluoroalkyl iodides | AIBN, CuI | Two Rings | Isoquinolinediones with α-cyano quaternary center | Cascade Radical Addition/Cyclization | researchgate.net |
| 6-bromo-hepta-1,5-dien-4-ol derivatives | Bu3SnH, AIBN | Six-membered ring | Hydroxycyclohexene fused carbocycles | 6-endo-trig vinyl cyclization | asianpubs.org |
Emerging Research Directions and Future Perspectives for Pentanenitrile, 2,2 Azobis
Development of Novel AIBN Derivatives with Tailored Decomposition Characteristics
A significant area of research focuses on synthesizing new azo initiators derived from AIBN to overcome its limitations, such as poor water solubility and a fixed decomposition temperature range. chemicalbook.comwikipedia.orgmdpi.com The goal is to create initiators with properties tailored for specific applications, such as emulsion polymerization or reactions requiring lower initiation temperatures. mdpi.comresearchgate.net
Researchers are actively developing new radical initiators with enhanced efficiency and selectivity. numberanalytics.com This involves modifying the structure of AIBN to alter its decomposition kinetics. libretexts.orgmdpi.com The decomposition rate of an azo initiator is often characterized by its 10-hour half-life temperature (T_h), the temperature at which half of the initiator decomposes in ten hours. By modifying the substituents on the AIBN framework, initiators with different T_h values can be synthesized. For example, 2,2'-azobis(2,4-dimethyl-4-methoxyvaleronitrile) (V-70) and 2,2'-azobis(2-methylbutyronitrile) (B80015) (V-59) are derivatives with lower decomposition temperatures than AIBN, enabling radical initiation under milder conditions. libretexts.orgnih.gov
Another key direction is the development of water-soluble AIBN analogues. chemicalbook.comwikipedia.orgmdpi.com Standard AIBN is insoluble in water, limiting its use in aqueous systems like emulsion polymerization. chemicalbook.comresearchgate.net To address this, scientists have synthesized derivatives like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) and 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), which are soluble in water and can effectively initiate polymerization in aqueous media. libretexts.orgnih.gov One synthetic strategy involves a three-step process starting from AIBN: reaction with an aromatic alcohol, hydrolysis of the resulting bisiminoester hydrochloride, and subsequent sulfonation to yield a water-soluble, surface-active azo initiator. mdpi.comresearchgate.net Another approach involves the synthesis of 2,2'-azobis(2-methylpropiondodecylamidine) dihydrochloride (B599025) (AIBL), a water-soluble initiator with hydrophobic end chains, via the Pinner reaction. researchgate.net
Furthermore, nitrile-free AIBN alternatives, such as Dimethyl 2,2'-azobis(2-methylpropionate) (V-601), have been developed. fujifilm.com V-601 exhibits polymerization activity similar to AIBN but its decomposition by-products have lower toxicity. fujifilm.com The pyrolysis of AIBN can produce highly toxic tetramethylsuccinonitrile, making safer alternatives attractive. wikipedia.org
| Initiator | Chemical Name | Key Characteristics | Decomposition Temp. / Half-life | Primary Application Focus |
|---|---|---|---|---|
| AIBN | 2,2'-Azobis(isobutyronitrile) | Oil-soluble, most common initiator. chemicalbook.comfujifilm.com | ~65°C (Decomp.), T_h = 66-72°C. numberanalytics.comwikipedia.org | General free-radical polymerization. numberanalytics.com |
| V-601 | Dimethyl 2,2'-azobis(2-methylpropionate) | Nitrile-free, less toxic by-products. fujifilm.com | T_h = 66°C. nih.gov | Safer alternative to AIBN. fujifilm.com |
| ACVA | 4,4'-Azobis(4-cyanovaleric acid) | Water-soluble. libretexts.org | T_h = 69°C. libretexts.org | Aqueous phase polymerization. libretexts.org |
| V-59 | 2,2'-Azobis(2-methylbutyronitrile) | Lower decomposition temperature. nih.gov | T_h = 67°C. nih.gov | Low-temperature polymerization. nih.gov |
| AIBL | 2,2'-azobis (2-methylpropiondodecylamidine) dihydrochloride | Water-soluble, surface-active. researchgate.net | Half-life of ~4h at 70°C in water. researchgate.net | Synthesis of hydrophobically end-capped polymers. researchgate.net |
Integration of AIBN in Advanced Functional Materials Synthesis
AIBN and its derivatives are instrumental in the synthesis of a wide range of advanced functional materials. numberanalytics.com These materials possess unique properties and are designed for specific, high-performance applications, including in the biomedical and electronics fields. numberanalytics.comnumberanalytics.com
AIBN is widely used to initiate the polymerization for creating functional materials such as conductive polymers and various nanomaterials. numberanalytics.com In the biomedical field, AIBN-initiated polymerization is a key method for producing polymeric nanoparticles for drug delivery systems and for creating hydrogels. numberanalytics.comnumberanalytics.com Hydrogels, which are cross-linked polymer networks capable of holding large amounts of water, are of particular interest. AIBN is used as an initiator in the formulation of hydrogel coatings and injectable porous scaffolds for soft tissue regeneration. taylorandfrancis.comnih.gov For example, lignin-based hydrogels can be produced through free radical polymerization initiated by the thermal decomposition of AIBN. researchgate.net The properties of these hydrogels, such as stiffness and gelation time, can be tailored by adjusting the formulation, demonstrating the versatility of AIBN in creating materials that mimic native tissues. nih.gov
The synthesis of other structured polymers also relies on AIBN. It is used as an initiator to create highly cross-linked polymers, such as poly(divinylbenzene) (PDVB), and in the polymerization of monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). chemicalbook.com Another innovative application is the creation of hollow polymer particles. nih.gov In this method, an oil-soluble azo initiator is incorporated into polymer particles during their synthesis. Subsequent heating causes the initiator to decompose, releasing nitrogen gas that acts as a blowing agent to form a hollow core within the particles. chemicalbook.comnih.gov Furthermore, AIBN is employed in temperature-induced grafting methods to create pH-responsive membranes, where functional polymers are grafted onto a membrane surface. taylorandfrancis.com
| Functional Material | Role of AIBN | Example Application |
|---|---|---|
| Hydrogels | Initiates polymerization of monomers to form the cross-linked network. taylorandfrancis.comresearchgate.net | Injectable scaffolds for soft tissue regeneration, drug delivery. numberanalytics.comnih.gov |
| Polymeric Nanoparticles | Initiates polymerization to form nanoparticles. numberanalytics.com | Drug delivery systems. numberanalytics.com |
| pH-Responsive Membranes | Initiates temperature-induced grafting of functional polymers onto membrane surfaces. taylorandfrancis.com | Smart filtration and separation systems. taylorandfrancis.com |
| Hollow Polymer Particles | Acts as a foaming agent; its decomposition releases N₂ gas to create voids. chemicalbook.comnih.gov | Light-weight fillers, encapsulation. chemicalbook.com |
| Cross-linked Polymers (e.g., PDVB) | Initiates polymerization of divinyl monomers. chemicalbook.com | Chromatography media, solid supports. chemicalbook.com |
Multicomponent Reaction Systems Involving AIBN Radicals
The 2-cyanoprop-2-yl radicals generated by AIBN are not limited to simple polymerization but are increasingly used in more complex, multicomponent reaction systems. numberanalytics.com These reactions, often called cascade or tandem reactions, involve a series of intramolecular and intermolecular transformations where the product of one step becomes the substrate for the next, allowing for the rapid construction of complex molecules from simple precursors. baranlab.orgnih.gov
AIBN is a common initiator for radical cascade reactions that form intricate ring systems. numberanalytics.combaranlab.org For example, AIBN can initiate a cascade polymerization where monomers undergo a sequence of ring-closing, ring-opening, and fragmentation steps to form the final polymer backbone. nih.gov This approach allows for the synthesis of polymers with novel structures that would be difficult to achieve through conventional polymerization. nih.gov
AIBN-initiated radicals are also central to multicomponent reactions that involve the formation of new carbon-carbon bonds. numberanalytics.comlibretexts.org In these systems, AIBN is often used in conjunction with other reagents, such as tributyltin hydride (Bu₃SnH). numberanalytics.comlibretexts.org The process typically begins with the AIBN-derived radical abstracting a hydrogen atom from Bu₃SnH to generate a tributyltin radical. libretexts.org This stannyl (B1234572) radical can then react with an alkyl halide to produce a carbon-centered radical, which can subsequently add to an alkene or alkyne in an intermolecular fashion before being quenched by another molecule of Bu₃SnH. libretexts.orglibretexts.org This strategy enables complex transformations like the anti-Markovnikov hydrohalogenation of alkenes and radical cyclizations. wikipedia.orgnumberanalytics.com Such reactions are powerful tools in organic synthesis for building molecular complexity efficiently. libretexts.org
Computational Chemistry in Predicting AIBN Reactivity and Reaction Outcomes
Predicting the outcome of chemical reactions, particularly complex radical processes, remains a significant challenge in chemistry. nih.govnih.gov Computational chemistry is emerging as a powerful tool to address this challenge, offering methods to predict the reactivity of initiators like AIBN and the likely products of the ensuing reactions. nih.gov
One approach involves using quantum mechanics (QM) to simulate reactions at the atomic level. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the energy barriers of reaction pathways, helping to clarify the origins of stereoselectivity and regioselectivity. researchgate.net However, these first-principle calculations are computationally expensive, which limits their application to smaller systems and can make it difficult to account for all variables, such as solvent effects. nih.gov
To overcome the limitations of pure QM simulations, researchers are turning to machine learning and artificial intelligence (AI). eurekalert.org These data-driven approaches can predict reaction outcomes by learning from large datasets of known reactions. nih.govnih.gov For radical reactions, predictive frameworks are being developed based on the interaction of molecular orbitals. nih.gov These models can be trained on databases of mechanistic radical reactions to predict the most plausible products, intermediates, and byproducts of a given set of reactants. nih.gov By chaining these single-step predictions, it becomes possible to map out entire reaction pathways. nih.gov
Another computational technique involves using methods like the finite element model to analyze polymerization processes. researchgate.net By using data from techniques like Differential Scanning Calorimetry (DSC) on the curing kinetics, researchers can develop models to predict temperature evolution and the degree of cure during a polymerization initiated by AIBN, which is valuable for process optimization and control. researchgate.net The combination of these predictive technologies with established chemical knowledge is expected to streamline the synthesis of new materials and complex molecules. eurekalert.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
